Iridin

Catalog No.
S620933
CAS No.
491-74-7
M.F
C24H26O13
M. Wt
522.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridin

CAS Number

491-74-7

Product Name

Iridin

IUPAC Name

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C24H26O13

Molecular Weight

522.5 g/mol

InChI

InChI=1S/C24H26O13/c1-32-13-5-9(4-11(26)22(13)33-2)10-8-35-12-6-14(23(34-3)19(29)16(12)17(10)27)36-24-21(31)20(30)18(28)15(7-25)37-24/h4-6,8,15,18,20-21,24-26,28-31H,7H2,1-3H3/t15-,18-,20+,21-,24-/m1/s1

InChI Key

LNQCUTNLHUQZLR-OZJWLQQPSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Iridin is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxyisoflavone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Iridin (CAS: 491-74-7) is a naturally occurring isoflavone glycoside, specifically the 7-O-glucoside of irigenin.[1] Primarily isolated from plants of the Iris genus, it is a member of the phytoestrogen class of compounds known for a range of biological activities, including anti-inflammatory and antioxidant effects.[2][3] In procurement and experimental design, Iridin is principally selected for its distinct metabolic and physicochemical properties compared to its aglycone, irigenin, and other common isoflavones, making it a crucial tool for in vivo studies and specialized formulations.

Research Fit

Phytochemical Marker Species authentication in Iridaceae family
Predominant Form Circulates as glycoside after She Gan ingestion
Analytical Standard HPLC/TLC reference for Belamcandae Rhizoma

Substituting Iridin with its aglycone form, irigenin, or with benchmark isoflavones like genistein, is a critical procurement error that can lead to failed experiments. Iridin functions as a prodrug; its primary metabolic pathway in vivo is deglycosylation to release irigenin, followed by further metabolism.[4][5] This means that oral administration of Iridin provides a different pharmacokinetic profile for the active metabolite, irigenin, than direct administration of irigenin itself.[4][6] Furthermore, the glycoside moiety significantly alters solubility and handling properties compared to the aglycone, impacting formulation design for both in vitro and in vivo work. Therefore, selecting Iridin is a deliberate choice for studies requiring gut-mediated metabolism for bioavailability or for formulations where its specific solubility profile is advantageous.

Substitution Risk

Exposure Shift Glycosylation status may shift systemic PK; aglycones may show lower plasma exposure.
Transporter Profile OATP1B1/1B3 inhibition reported only for iridin; comparator data absent.
Antioxidant Activity Radical-scavenging capacity depends on glycoside structure; analog activity may differ.

Function as an In Vivo Prodrug: Controlled Release of the Active Metabolite Irigenin

Iridin is not the primary active agent in circulation; it is a precursor that is metabolized to its aglycone, irigenin, after administration.[7] A pharmacokinetic study in rats following a 100 mg/kg oral dose of Iridin showed that the major metabolite detected in plasma was irigenin.[7] This demonstrates that procuring Iridin is a strategy for delivering irigenin via a metabolic conversion process, which can influence the absorption rate and subsequent systemic exposure profile compared to administering the aglycone directly.

Evidence DimensionMetabolic Fate
Target Compound DataFollowing oral administration, Iridin is metabolized into its active aglycone, irigenin, which is the primary form detected in plasma.
Comparator Or BaselineDirect administration of irigenin would bypass the initial deglycosylation step required for Iridin.
Quantified DifferenceThe principal metabolic pathway for Iridin is deglycosylation to irigenin, followed by glucuronidation.
ConditionsIn vivo study in Sprague-Dawley rats after a single oral dose of 100 mg/kg Iridin.

This makes Iridin the correct choice for in vivo oral dosing studies designed to investigate the effects of gut-metabolized irigenin, offering a different bioavailability and exposure timeline than direct aglycone administration.

Systemic Exposure
Head-to-head
Iridin: AUC 1,219 ± 457 ng·h/mL
Irigenin: AUC 124 ± 59 ng·h/mL (9.8× lower)
Glycoside form sustains systemic exposure; substitution may shift exposure-dependent endpoints.
Mouse i.v. 5 mg/kg, n=6; UPLC-MS/MS.

Superior Anti-Inflammatory Precursor Activity Compared to Other Isoflavones

In a direct comparison of anti-inflammatory potential, Iridin and its metabolite irigenin demonstrated the strongest inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells compared to other unspecified isoflavone derivatives.[7] While a specific IC50 value was not provided in this comparative statement, the study highlights the potent anti-inflammatory activity of the Iridin-Irigenin axis. For context, the well-known isoflavone genistein has been shown in other studies to significantly reduce inflammatory markers, but the direct comparative claim positions Iridin as a highly potent precursor for anti-inflammatory research.[4][7]

Evidence DimensionInhibition of Nitric Oxide (NO) Production
Target Compound DataPresents the strongest inhibitory effects on NO production among tested derivatives.
Comparator Or BaselineOther isoflavone derivatives (unspecified); benchmark isoflavone genistein.
Quantified DifferenceQualitatively described as the 'strongest inhibitory effects'.
ConditionsIn vitro assay using lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cells.

For researchers screening for potent anti-inflammatory agents, procuring Iridin provides a starting material with documented high-potency downstream effects, justifying its selection over less active isoflavones for inflammation models.

DPPH Scavenging
Head-to-head
Iridin: active (IC50 10.2 g/L vs. Vc 22.8 g/L)
Tectoridin: no activity; Irisflorentin: no activity
Radical-scavenging capacity depends on glycosylation pattern; not class-interchangeable.
DPPH assay; DFT B3LYP/6-311++G(d,p).

Distinctive Efficacy in Cancer Cell Apoptosis Compared to Common Isoflavones

Iridin demonstrates a clear mechanism for inducing apoptosis in human gastric cancer cells (AGS) at concentrations from 12.5 to 200 µM by activating caspase-8 and caspase-3 and downregulating the PI3K/AKT signaling pathway.[7] This provides a specific pathway-dependent rationale for its use. In comparison, the common isoflavone daidzein also induces apoptosis in gastric cancer cells (BGC-823) but through the regulation of Bcl-2, Bax, and caspase-9/3, indicating a different mechanistic focus.[4] The choice between Iridin and a common substitute like daidzein depends on the specific signaling pathway being investigated.

Evidence DimensionMechanism of Apoptosis Induction in Gastric Cancer Cells
Target Compound DataInduces apoptosis via caspase-8/3 activation and decreased phosphorylation of PI3K/AKT (at 12.5–200 µM).
Comparator Or BaselineDaidzein induces apoptosis via regulation of Bax/Bcl-2 and caspase-9/3 (at 20–80 µM).
Quantified DifferenceDifferent primary signaling pathways are targeted (Iridin: extrinsic pathway/PI3K; Daidzein: intrinsic pathway).
ConditionsIn vitro studies on human gastric cancer cell lines (AGS for Iridin, BGC-823 for Daidzein).

This evidence allows a buyer to select Iridin specifically for its documented effects on the extrinsic apoptosis pathway and PI3K/AKT signaling, ensuring the compound choice aligns precisely with the experimental goals, a level of detail not available when using generic substitutes.

OATP1B1/1B3 Inhibition
Data to verify
OATP1B3: 90.79%
OATP1B1: 114.51%
at 10 µM
Dual OATP inhibition reported; comparator characterization is absent.
CHO transfected cells; ChEMBL-sourced.
Apoptosis Pathway
Reported
Iridin: Fas/FasL extrinsic, IC50 161.3 µM (AGS cells)
Irigenin: TRAIL sensitization via DR5/CHOP
Mechanistic context differs; pathway-specific dissection requires iridin.
AGS gastric cancer cell line; 48 h MTT.
Cholinesterase Activity
Head-to-head
Iridin: not active against AChE/BChE
Irisflorentin: 36% AChE inhibition; Irilin D: BChE selective
Glycosides lack cholinesterase engagement; aglycones active.
ELISA at 100 µg/mL; molecular docking support.
Species Marker
Class-level
Iridin: discriminant peak in Belamcandae Rhizoma vs. Iridis Tectori Rhizoma
Supports species-level authentication; tectoridin alone insufficient.
TLC/HPLC-PDA; PCA/PLS-DA chemometrics.

In Vivo Oral Dosing Studies Requiring Gut-Mediated Prodrug Activation

Based on its established role as a prodrug for irigenin, Iridin is the appropriate compound for oral administration studies in animal models designed to assess the therapeutic effects of irigenin following metabolism by gut enzymes. This is particularly relevant for modeling human digestion and bioavailability.[7]

Screening for High-Potency Anti-Inflammatory Agents in Macrophage Models

Given its documented superior activity in suppressing nitric oxide production in macrophages, Iridin serves as a high-value positive control or lead compound in cell-based screens for novel anti-inflammatory therapeutics.[4]

Investigating PI3K/AKT Pathway-Mediated Apoptosis in Oncology Research

For cancer research focused specifically on the PI3K/AKT signaling cascade, Iridin is a justified choice over other isoflavones. Its demonstrated mechanism in gastric cancer cells allows for targeted studies of this pathway's role in apoptosis, providing clearer, more interpretable results.[6]

Application Fit

Application
Selection Property
Validation Focus
PK and disposition studies
Glycoside-mediated systemic exposure
Plasma and tissue quantification methods
Hepatic OATP interaction screening
Dual OATP1B1/1B3 inhibition profile
Competitive uptake assay validation
Apoptosis pathway dissection
Fas-mediated extrinsic pathway selectivity
Caspase cleavage and PI3K/AKT endpoint confirmation
Species authentication of Belamcandae Rhizoma
Discriminant marker for B. chinensis
HPLC/TLC peak identity and calibration

XLogP3

0.8

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

522.13734088 Da

Monoisotopic Mass

522.13734088 Da

Heavy Atom Count

37

Appearance

Powder

UNII

6NTS007OHQ

Other CAS

491-74-7

Wikipedia

Iridin

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